molecular formula C12H8N4O B3075780 3-(Pyridin-4-yl)pyrazolo[1,5-a]pyrimidine-6-carbaldehyde CAS No. 1035818-93-9

3-(Pyridin-4-yl)pyrazolo[1,5-a]pyrimidine-6-carbaldehyde

Cat. No.: B3075780
CAS No.: 1035818-93-9
M. Wt: 224.22 g/mol
InChI Key: HFHVOWIVNFGKOZ-UHFFFAOYSA-N
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Description

3-(Pyridin-4-yl)pyrazolo[1,5-a]pyrimidine-6-carbaldehyde is a heterocyclic compound that features a fused ring system combining pyrazole and pyrimidine rings with a pyridine substituent

Mechanism of Action

Target of Action

3-(Pyridin-4-yl)pyrazolo[1,5-a]pyrimidine-6-carbaldehyde primarily targets cyclin-dependent kinase 2 (CDK2) . CDK2 plays a crucial role in regulating the cell cycle, particularly the transition from the G1 phase to the S phase, and is essential for DNA replication and cell division .

Mode of Action

The compound interacts with CDK2 by binding to its active site, thereby inhibiting its kinase activity. This inhibition prevents the phosphorylation of downstream substrates necessary for cell cycle progression. As a result, cells are arrested in the G1 phase, leading to a halt in cell proliferation .

Biochemical Pathways

By inhibiting CDK2, this compound affects several biochemical pathways:

Pharmacokinetics

The pharmacokinetic profile of this compound includes:

These properties contribute to its bioavailability and therapeutic efficacy.

Result of Action

At the molecular level, the inhibition of CDK2 leads to reduced phosphorylation of key proteins involved in cell cycle progression. This results in cell cycle arrest and apoptosis in cancer cells. At the cellular level, the compound effectively reduces cell proliferation and induces cell death, making it a promising anticancer agent .

Action Environment

Environmental factors such as pH, temperature, and the presence of other biomolecules can influence the stability and efficacy of this compound. For instance:

Overall, understanding these factors is crucial for optimizing the compound’s therapeutic potential.

: Source

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyridin-4-yl)pyrazolo[1,5-a]pyrimidine-6-carbaldehyde typically involves the cyclocondensation of 5-aminopyrazole with various 1,3-biselectrophilic substrates, such as β-dicarbonyl compounds . This method provides a straightforward approach to constructing the pyrazolo[1,5-a]pyrimidine core. The reaction conditions often include the use of solvents like ethanol or acetic acid and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of the cyclocondensation reaction and the availability of starting materials are crucial factors in industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(Pyridin-4-yl)pyrazolo[1,5-a]pyrimidine-6-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Electrophilic reagents like halogens or nitro groups in the presence of a catalyst.

Major Products Formed

    Oxidation: 3-(Pyridin-4-yl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid.

    Reduction: 3-(Pyridin-4-yl)pyrazolo[1,5-a]pyrimidine-6-methanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Pyridin-4-yl)pyrazolo[1,5-a]pyrimidine-6-carbaldehyde stands out due to its unique combination of a pyridine ring and a pyrazolo[1,5-a]pyrimidine core, which imparts distinct photophysical and biological properties. Its ability to act as a fluorescent probe and its potential as an anticancer agent highlight its versatility and significance in scientific research.

Properties

IUPAC Name

3-pyridin-4-ylpyrazolo[1,5-a]pyrimidine-6-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N4O/c17-8-9-5-14-12-11(6-15-16(12)7-9)10-1-3-13-4-2-10/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFHVOWIVNFGKOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=C3N=CC(=CN3N=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601195246
Record name 3-(4-Pyridinyl)pyrazolo[1,5-a]pyrimidine-6-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601195246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1035818-93-9
Record name 3-(4-Pyridinyl)pyrazolo[1,5-a]pyrimidine-6-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1035818-93-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Pyridinyl)pyrazolo[1,5-a]pyrimidine-6-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601195246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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